Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Lipophilicity LogP Physicochemical Properties

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate (CAS 898752-14-2) is a 3-fluoro-substituted alkyl-phenylketone with logP of 3.78—1.7 units higher than the unsubstituted analog and 0.13 units lower than 2-/4-fluoro isomers. These lipophilicity differences directly impact chromatographic behavior, solubility, and membrane permeability, making analog replacement scientifically invalid. ≥98% purity. Used in SAR studies, CNS medicinal chemistry, high-throughput screening, and NMR reference standards. For research and further manufacturing use only.

Molecular Formula C16H21FO3
Molecular Weight 280.33 g/mol
CAS No. 898752-14-2
Cat. No. B1325904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(3-fluorophenyl)-8-oxooctanoate
CAS898752-14-2
Molecular FormulaC16H21FO3
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F
InChIInChI=1S/C16H21FO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
InChIKeyOTCVKASYZCLLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(3-fluorophenyl)-8-oxooctanoate (CAS 898752-14-2): Chemical Identity and Baseline Properties


Ethyl 8-(3-fluorophenyl)-8-oxooctanoate (CAS 898752-14-2) is an alkyl-phenylketone-class compound characterized by an ethyl ester group and a 3-fluorophenyl ketone moiety linked by an eight-carbon chain [1]. It exhibits a calculated logP of 3.78 and a predicted water solubility of 0.0083 g/L (logS -4.5) [1]. The compound is available from multiple vendors at purities of ≥95%–98% and is intended exclusively for research and further manufacturing use .

Why Generic Substitution of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate (CAS 898752-14-2) Is Not Advisable


Ethyl 8-(3-fluorophenyl)-8-oxooctanoate cannot be reliably interchanged with unsubstituted ethyl 8-oxooctanoate or positional isomers (2‑ or 4‑fluoro) due to quantifiable differences in lipophilicity and predicted physicochemical properties. The presence of the 3‑fluorophenyl group increases logP by approximately 1.7 units relative to the unsubstituted analog [1][2], while the 3‑fluoro substitution yields a logP value 0.13 units lower than both the 2‑ and 4‑fluoro isomers [3]. Such variations in partition coefficient directly impact chromatographic behavior, solubility in formulation, and potential membrane permeability in biological assays—rendering simple analog replacement scientifically invalid.

Quantitative Evidence Guide: Differentiating Ethyl 8-(3-fluorophenyl)-8-oxooctanoate (CAS 898752-14-2) from Closest Analogs


Lipophilicity Comparison: Ethyl 8-(3-fluorophenyl)-8-oxooctanoate vs. Unsubstituted Ethyl 8-oxooctanoate

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate exhibits a calculated logP of 3.78 [1], whereas the unsubstituted analog ethyl 8-oxooctanoate (CAS 1540-83-6) has a logP of 2.089 [2].

Lipophilicity LogP Physicochemical Properties

Positional Isomer Lipophilicity Comparison: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Analogs

The 3-fluorophenyl isomer (target) has a logP of 3.78 [1], while the 2-fluorophenyl isomer (CAS 898753-44-1) and 4-fluorophenyl isomer (CAS 898792-76-2) both exhibit logP values of 3.9121 [2].

Lipophilicity Positional Isomerism SAR

Vendor-Supplied Purity Specifications for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Multiple vendors offer ethyl 8-(3-fluorophenyl)-8-oxooctanoate at defined purity levels: Fluorochem (97.0%) , ChemScene (≥98%) , and AKSci (95%) .

Purity Quality Control Procurement

Recommended Research and Industrial Application Scenarios for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate (CAS 898752-14-2)


Synthetic Intermediate in Medicinal Chemistry Campaigns Requiring Defined Lipophilicity

The compound's logP of 3.78, 1.7 units higher than the unsubstituted ethyl 8-oxooctanoate scaffold, positions it as a suitable building block for medicinal chemistry programs targeting CNS or other hydrophobic biological compartments where elevated lipophilicity is desired for membrane permeation [1][2].

Structure-Activity Relationship (SAR) Studies Involving Fluorophenyl Positional Isomers

With a logP value distinct from both the 2‑fluoro and 4‑fluoro positional isomers (ΔlogP = -0.132), ethyl 8-(3-fluorophenyl)-8-oxooctanoate enables controlled SAR investigations where subtle differences in fluorine substitution position are correlated with biological or physicochemical outcomes [1][3].

Research Requiring ≥98% Purity for Sensitive Analytical or Biological Assays

Vendors such as ChemScene supply this compound at ≥98% purity, making it appropriate for applications where impurities could confound assay results or synthetic yields, including high-throughput screening and NMR reference standard preparation .

Technical Documentation Hub

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